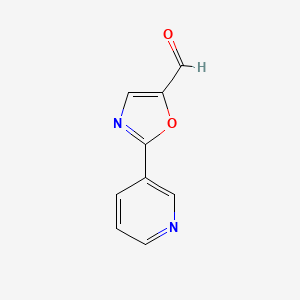

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde

Übersicht

Beschreibung

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, including collagen prolyl-4-hydroxylase , and have shown promising anti-proliferative activity against several cancer cell lines .

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

Similar compounds have been reported to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This suggests that 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde might also influence carbohydrate metabolism.

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, has been reported for similar compounds . This suggests that this compound might also have good oral bioavailability.

Result of Action

Similar compounds have demonstrated excellent antidiabetic action, with ic50 values in the 0252–0281 mM range . This suggests that this compound might also have potential therapeutic effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the stability and activity of similar compounds .

Biochemische Analyse

Biochemical Properties

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with enzymes such as glycogen synthase kinase-3 (GSK-3) and various oxidoreductases . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and cellular processes. Additionally, this compound can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the alteration of enzyme conformation and activity, thereby impacting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames to understand its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to have therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with an α-haloketone in the presence of a base can yield the desired oxazole derivative .

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 2-(Pyridin-3-yl)-1,3-oxazole-5-carboxylic acid.

Reduction: 2-(Pyridin-3-yl)-1,3-oxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Vergleich Mit ähnlichen Verbindungen

- 2-(Pyridin-2-yl)-1,3-oxazole-5-carbaldehyde

- 2-(Pyridin-4-yl)-1,3-oxazole-5-carbaldehyde

- 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde

Comparison: 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the nitrogen atom in the pyridine ring and the oxygen atom in the oxazole ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCBXFITIYDOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)

![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)